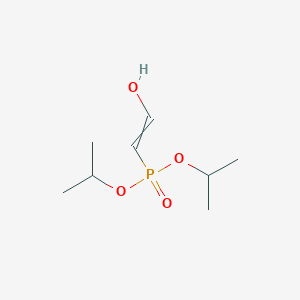![molecular formula C19H18Cl2O6 B14362916 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) CAS No. 90777-47-2](/img/structure/B14362916.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2,4,8,10-Tetraoxaspiro[55]undecane-3,9-diyl)bis(2-chlorophenol) is a complex organic compound characterized by its unique spiro structure This compound features a central spiro atom linking two alicyclic rings, each comprising five atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with 2,4,8,10-tetraoxaspiro[5.5]undecane. The reaction is carried out under acidic conditions to facilitate the formation of the spiro linkage. Common reagents include strong acids like boron trifluoride diethyl etherate .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of catalysts and elevated temperatures to ensure complete conversion and high yields. The reaction is often carried out in bulk with catalysts such as dichlorotris(triphenylphosphine)ruthenium(II) and sodium carbonate .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Applications De Recherche Scientifique
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) has diverse applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release formulations.
Industry: Utilized in the production of polyesters for food contact materials.
Mécanisme D'action
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) involves its ability to form stable spiro structures, which can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorophenol groups, which can participate in electrophilic and nucleophilic reactions. These interactions can influence molecular pathways involved in polymerization and crosslinking processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Known for its use in radical emulsion copolymerization.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the synthesis of biodegradable polyorthoesters.
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) is unique due to its dual chlorophenol groups, which enhance its reactivity and potential applications in various fields. Its ability to form stable spiro structures makes it particularly valuable in polymer chemistry and materials science.
Propriétés
Numéro CAS |
90777-47-2 |
|---|---|
Formule moléculaire |
C19H18Cl2O6 |
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C19H18Cl2O6/c20-13-5-11(1-3-15(13)22)17-24-7-19(8-25-17)9-26-18(27-10-19)12-2-4-16(23)14(21)6-12/h1-6,17-18,22-23H,7-10H2 |
Clé InChI |
QTCIJDAUFCZDSM-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(O1)C3=CC(=C(C=C3)O)Cl)COC(OC2)C4=CC(=C(C=C4)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




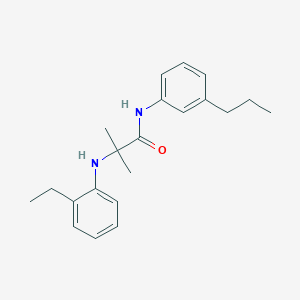
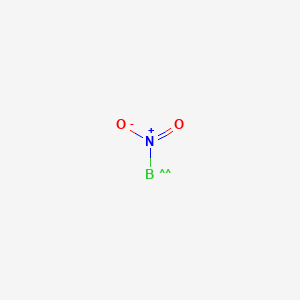
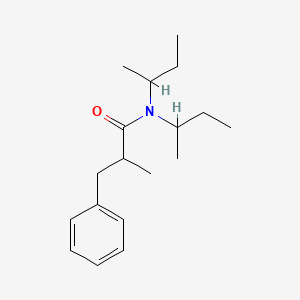
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
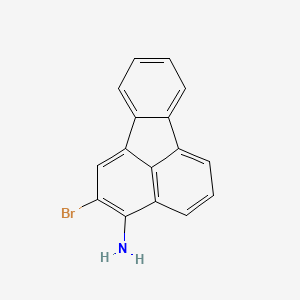
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
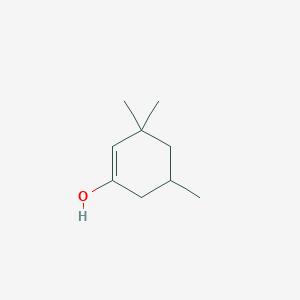
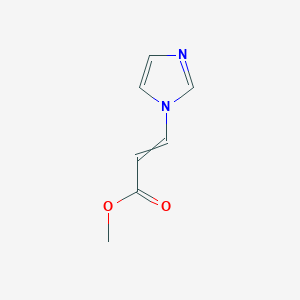
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
